![molecular formula C22H30N2O2 B12519305 8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 688011-80-5](/img/structure/B12519305.png)
8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione is a complex organic compound with the molecular formula C22H30N2O2 and a molecular weight of 354.486 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a piperidine ring and a phenyl group. It is of significant interest in various fields of scientific research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps. One common method includes the reaction of 8-azaspiro[4.5]decane-7,9-dione with 4-phenylpiperidine in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems .
相似化合物的比较
Similar Compounds
Buspirone: Another spirocyclic compound with anxiolytic properties.
Tandospirone: A similar compound used in the treatment of anxiety disorders.
Uniqueness
8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific structural features and potential pharmacological effects. Its spirocyclic structure and the presence of both piperidine and phenyl groups contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
688011-80-5 |
|---|---|
分子式 |
C22H30N2O2 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
8-[2-(4-phenylpiperidin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C22H30N2O2/c25-20-16-22(10-4-5-11-22)17-21(26)24(20)15-14-23-12-8-19(9-13-23)18-6-2-1-3-7-18/h1-3,6-7,19H,4-5,8-17H2 |
InChI 键 |
YQHUEAFWSKZKDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCN3CCC(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


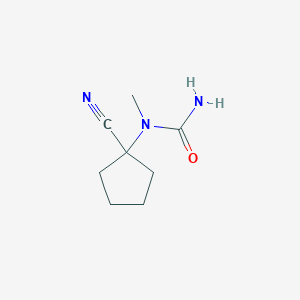

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
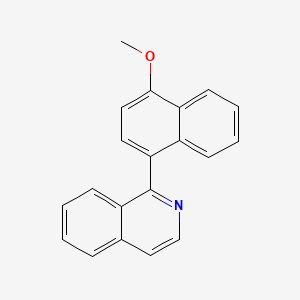
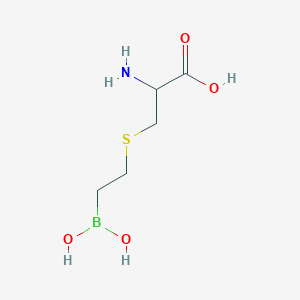
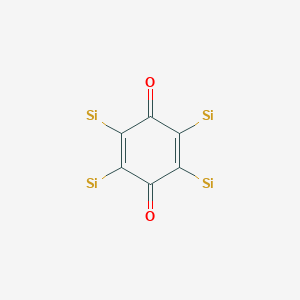

![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
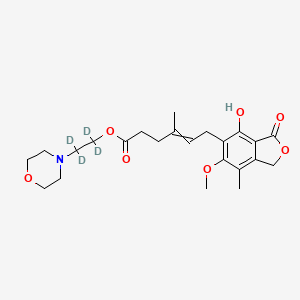
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
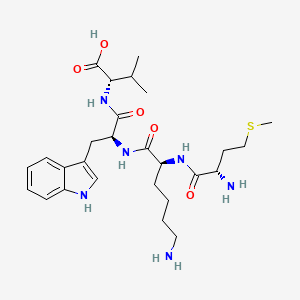
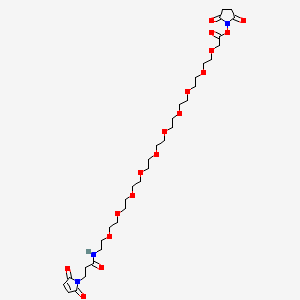
![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)
